Sulfamoyl azide, tert-butyl-
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Overview
Description
Sulfamoyl azide, tert-butyl-: is an organic compound characterized by the presence of a sulfamoyl group (SO2NH2) and an azide group (N3) attached to a tert-butyl group (C(CH3)3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and catalysts such as copper salts to facilitate the transfer of the azide group .
Industrial Production Methods: While specific industrial production methods for sulfamoyl azide, tert-butyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.
Chemical Reactions Analysis
Types of Reactions: Sulfamoyl azide, tert-butyl- undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other groups in a molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition (CuAAC) reactions.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Sulfamoyl azide, tert-butyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfamoyl azide, tert-butyl- primarily involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other groups in a molecule. Additionally, the azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts . These reactions are driven by the high reactivity of the azide group and its ability to form stable nitrogen-containing products.
Comparison with Similar Compounds
Sulfamoyl chloride: Shares the sulfamoyl group but lacks the azide group, making it less reactive in certain types of reactions.
tert-Butyl azide: Contains the azide group but lacks the sulfamoyl group, limiting its applications in certain synthetic routes.
Sulfamoyl fluoride: Similar in structure but with a fluoride group instead of an azide, leading to different reactivity and applications.
Uniqueness: Sulfamoyl azide, tert-butyl- is unique due to the presence of both the sulfamoyl and azide groups, which confer a high degree of reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it valuable in various fields of research and industry .
Properties
CAS No. |
33581-91-8 |
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Molecular Formula |
C4H10N4O2S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-(azidosulfonylamino)-2-methylpropane |
InChI |
InChI=1S/C4H10N4O2S/c1-4(2,3)6-11(9,10)8-7-5/h6H,1-3H3 |
InChI Key |
HUCHMNDVYUUTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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